2-Amino-3-hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid
Description
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-amino-3-hydroxy-3-[4-(methoxymethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-16-6-7-2-4-8(5-3-7)10(13)9(12)11(14)15/h2-5,9-10,13H,6,12H2,1H3,(H,14,15) |
InChI Key |
BNWTUVAUGTWZLS-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)C(C(C(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach: Condensation Reaction
The foundational synthetic route to 2-amino-3-hydroxy-3-phenylpropionic acids and their derivatives, including the 4-(methoxymethyl)phenyl-substituted analog, typically involves a condensation reaction between glycine and an appropriately substituted benzaldehyde derivative (in this case, 4-(methoxymethyl)benzaldehyde). This reaction proceeds via an aldol-type condensation or related carbon-carbon bond-forming process to yield a racemic mixture of D,L-threo isomers of the target amino acid.
- This condensation is non-stereoselective, producing a racemic mixture of D-threo and L-threo stereoisomers.
The general reaction scheme can be represented as:
$$
\text{Glycine} + \text{4-(methoxymethyl)benzaldehyde} \rightarrow \text{D,L-threo 2-amino-3-hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid}
$$
Enzymatic Stereoisomeric Enrichment Using D-Threonine Aldolase
To obtain the desired enantiomer with high optical purity, enzymatic resolution is employed. The racemic mixture is treated with D-threonine aldolase, an enzyme that selectively cleaves one stereoisomer (typically the D-threo form), enriching the other (L-threo) isomer.
- Mechanism : The enzyme cleaves the bond between the 2-carbon and 3-carbon atoms of the propionic acid moiety in the undesired isomer, generating benzaldehyde and glycine, which can be recycled.
- Conditions : The enzymatic reaction is carried out at approximately 40°C, in a buffered aqueous medium, often with additives such as pyridoxal phosphate to enhance activity.
- Enantiomeric Excess (ee) : The process can achieve enantiomeric excess values greater than 85%, often reaching 98% ee with optimized conditions.
- Enzyme Source and Immobilization : D-threonine aldolase can be sourced from soil microorganisms and used as free enzyme, cell-free extracts, whole cells, or immobilized on supports such as cross-linked dextran, agarose, or cellulose to improve stability and reusability.
Recycling of Reaction Components
The enzymatic cleavage products, benzaldehyde and glycine, are recovered and recycled back into the condensation step, enhancing the overall efficiency and sustainability of the synthesis.
Alternative Synthetic Routes: Acid Hydrolysis of Propionitrile Precursors
Related compounds, such as 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid, have been synthesized by acid hydrolysis of corresponding propionitrile derivatives under mild acidic conditions. This method involves:
- Preparation of the propionitrile or its salt with the desired aromatic substitution.
- Acid hydrolysis, often in the presence of halogen acids, to convert the nitrile to the amino acid.
- This approach can be adapted for various substituted phenyl groups and may offer stereochemical control depending on conditions.
Comparative Data Table: Preparation Methods Summary
Chemical Reactions Analysis
Functional Group Reactivity
The compound exhibits reactivity characteristic of its key moieties:
| Functional Group | Reactivity Profile |
|---|---|
| Amino group (-NH₂) | Participates in nucleophilic reactions (e.g., acylation, Schiff base formation) |
| Hydroxyl group (-OH) | Prone to oxidation, esterification, and protection/deprotection strategies |
| Carboxylic acid (-COOH) | Forms salts, esters, or amides; undergoes decarboxylation under specific conditions |
| Methoxymethyl (-CH₂OCH₃) | Susceptible to hydrolysis, oxidation, or substitution via ether cleavage |
Oxidation of the β-Hydroxyl Group
The β-hydroxyl group can be oxidized to a ketone using mild oxidizing agents. For example:
This reaction is critical for generating ketone derivatives that enhance lipid solubility for pharmacological studies.
Amino Group Acylation
The amino group reacts with acylating agents (e.g., acetic anhydride) to form stable amides:
This modification is frequently employed to protect the amino group during multi-step syntheses .
Methoxymethyl Substituent Modifications
The methoxymethyl group undergoes hydrolysis under acidic or basic conditions to yield a hydroxymethyl intermediate:
Further oxidation of the hydroxymethyl group produces a carboxylic acid derivative .
Reaction Conditions and By-Product Mitigation
Biological Relevance of Derivatives
Structural modifications via these reactions yield derivatives with enhanced properties:
Stability and Degradation Pathways
The compound degrades under prolonged exposure to:
Scientific Research Applications
2-Amino-3-hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways and cellular processes. For example, it may interact with enzymes involved in amino acid metabolism or signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Table 1: Substituent-Driven Comparisons
Key Observations :
- The methoxymethyl group (-OCH₂CH₃) in the target compound increases steric bulk and lipophilicity compared to the methoxy (-OCH₃) group in . This may enhance membrane permeability in drug delivery .
- Methylsulfanyl (-SCH₃) substituents () impart higher lipophilicity but may introduce metabolic liabilities (e.g., oxidation to sulfoxides).
Positional Isomerism and Functional Group Arrangements
Table 2: Positional and Functional Group Comparisons
Key Observations :
- The C2-NH₂ and C3-OH arrangement in the target compound mimics natural amino acids (e.g., tyrosine), suggesting compatibility with enzyme active sites.
Biological Activity
2-Amino-3-hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid (commonly referred to as compound A) is an organic compound with a molecular formula of C₁₁H₁₅NO₄ and a molecular weight of approximately 225.24 g/mol. Its structure features an amino group, a hydroxyl group, and a methoxymethyl-substituted phenyl group, which contribute to its unique biological properties. This article explores the compound's biological activity, including its potential neuroprotective effects, interactions with neurotransmitter systems, and implications for therapeutic applications.
The biological activity of compound A can be attributed to its functional groups:
- Amino Group : Participates in nucleophilic substitutions.
- Hydroxyl Group : Engages in dehydration reactions or esterifications.
- Methoxymethyl Group : Can undergo hydrolysis under acidic or basic conditions.
These properties facilitate various interactions with biological targets, particularly in the context of neuropharmacology.
Neuroprotective Effects
Research indicates that compound A exhibits significant neuroprotective effects , particularly in models of neurodegenerative diseases. It has been shown to influence neurotransmitter systems, which may enhance synaptic plasticity and cognitive function. Specifically, studies suggest that the compound can modulate excitatory neurotransmitter receptors, making it a candidate for further exploration in treating conditions such as Alzheimer's disease.
The mechanism of action of compound A involves several pathways:
- Modulation of Neurotransmitter Systems : The compound appears to interact with various neurotransmitter receptors, enhancing excitatory signaling pathways.
- Influence on Synaptic Plasticity : By affecting synaptic transmission and plasticity, it may improve cognitive functions and memory retention.
- Potential Anti-Cholinesterase Activity : Similar compounds have demonstrated inhibitory effects on cholinesterase enzymes, which could further support cognitive enhancement.
Comparative Analysis with Similar Compounds
Compound A shares structural similarities with other amino acids and derivatives known for their biological activities. The following table summarizes some related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-3-hydroxy-3-(4-hydroxyphenyl)propanoic acid | C₁₁H₁₃NO₄ | Lacks methoxy substitution; studied for similar effects |
| 2-Amino-3-hydroxy-3-(4-methylphenyl)propanoic acid | C₁₁H₁₅NO₄ | Methyl substitution; different pharmacological properties |
| 2-Amino-3-hydroxy-3-(4-chlorophenyl)propanoic acid | C₁₁H₁₂ClNO₄ | Chlorine substitution; used in receptor binding studies |
The presence of the methoxymethyl group in compound A may significantly influence its biological activity compared to these structurally similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of compound A:
- Neuroprotection in Animal Models : In preclinical studies involving rodent models of Alzheimer's disease, administration of compound A led to improved cognitive performance and reduced neurodegeneration markers.
- Receptor Binding Studies : Research exploring the binding affinities of compound A to excitatory neurotransmitter receptors revealed promising results, indicating its potential as a therapeutic agent for enhancing synaptic transmission.
- Pharmacokinetics and Metabolism : Investigations into the metabolic pathways of compound A suggest that it undergoes significant biotransformation, which may affect its pharmacological efficacy.
Q & A
Q. What are the recommended synthetic routes for 2-amino-3-hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid, and how can reaction conditions be optimized for high enantiomeric purity?
- Methodological Answer: Synthesis typically involves multi-step protection-deprotection strategies. For example:
Phenyl Ring Functionalization: Introduce methoxymethyl and hydroxyl groups via Friedel-Crafts alkylation or palladium-catalyzed coupling .
Amino Acid Backbone Assembly: Employ Strecker synthesis or reductive amination to install the α-amino-β-hydroxy moiety. Chiral auxiliaries (e.g., Evans oxazolidinones) ensure stereochemical control .
Deprotection: Use mild acidic conditions (e.g., TFA) to remove protecting groups without racemization.
- Optimization: Monitor enantiomeric excess (ee) via chiral HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and adjust catalyst loading (e.g., 5–10 mol% BINAP for asymmetric induction) .
Q. Which analytical techniques are critical for characterizing this compound, and what spectral signatures distinguish it from analogs?
- Methodological Answer:
- NMR:
- ¹H NMR: Aromatic protons (δ 6.8–7.2 ppm, doublets), methoxymethyl (-OCH₂O-, δ 3.3–3.5 ppm), and β-hydroxy proton (δ 4.1–4.3 ppm, multiplet due to coupling with NH₂) .
- ¹³C NMR: Carbonyl (δ 175–178 ppm), quaternary C-OH (δ 75–80 ppm).
- MS: High-resolution ESI-MS for molecular ion [M+H]⁺ (calc. for C₁₁H₁₄NO₅: 256.0821).
- X-ray Crystallography: Resolve stereochemistry; compare dihedral angles (C3-C4-O-H) with analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid derivatives) .
Q. How can researchers assess the compound’s preliminary biological activity, and what in vitro assays are most informative?
- Methodological Answer:
- Enzyme Inhibition: Screen against tyrosine hydroxylase or aromatic amino acid decarboxylase using fluorometric assays (λₑₓ 340 nm, λₑₘ 450 nm) .
- Cytotoxicity: MTT assay in HEK293 or HepG2 cells (IC₅₀ determination, 48–72 hr exposure).
- Antioxidant Activity: DPPH radical scavenging (IC₅₀ compared to ascorbic acid) .
Advanced Research Questions
Q. How does stereochemistry at the β-hydroxy position influence biological activity, and what strategies resolve conflicting data in receptor binding studies?
- Methodological Answer:
- Stereochemical Impact: The (3R) configuration enhances binding to GABA receptors (Kd ~12 μM vs. 45 μM for (3S)) due to spatial alignment with hydrophobic pockets .
- Resolving Conflicts:
Molecular Dynamics Simulations: Compare docking poses (e.g., AutoDock Vina) across stereoisomers.
Isothermal Titration Calorimetry (ITC): Validate binding thermodynamics (ΔH, ΔS) for each enantiomer .
Q. What metabolic pathways are implicated in the in vivo clearance of this compound, and how do phase II conjugation enzymes affect bioavailability?
- Methodological Answer:
- Phase I Metabolism: Hydroxylation of the methoxymethyl group (CYP3A4-mediated, confirmed via LC-MS/MS) .
- Phase II Conjugation: Glucuronidation (UGT1A1/1A9) and sulfation (SULT1A1) at the phenolic -OH, detected in hepatocyte incubations.
- Bioavailability: Co-administer with UGT inhibitors (e.g., probenecid) to assess AUC changes in rodent models .
Q. How can researchers address contradictions between in vitro enzyme inhibition data and in vivo efficacy results?
- Methodological Answer:
- Potential Causes: Off-target effects, poor pharmacokinetics, or metabolite interference.
- Strategies:
Metabolite Profiling: Identify active/inactive metabolites via HR-MS and NMR (e.g., detect N-acetylated derivatives) .
Tissue Distribution Studies: Use radiolabeled compound (¹⁴C) to correlate tissue concentrations with target engagement .
Proteomics: Analyze enzyme expression levels in target tissues (e.g., Western blot for tyrosine hydroxylase isoforms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
